molecular formula C26H32FN9O2 B605760 AZD4205 CAS No. 2091134-35-7

AZD4205

Numéro de catalogue B605760
Numéro CAS: 2091134-35-7
Poids moléculaire: 521.6014
Clé InChI: HKMXSVZYKLTDAP-HZPDHXFCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AZD4205 is an oral, ATP-competitive, JAK1 selective inhibitor . It has been evaluated in a phase I study in healthy volunteers and is in early development as a treatment for Inflammatory Bowel Disease (IBD) and Peripheral T Cell Lymphoma (PTCL) .


Synthesis Analysis

The synthesis of AZD4205 started from a non-kinome selective screening hit. Structure-based design was used to optimize a series of aminopyrimidines that led to the JAK1-selective candidate drug AZD4205 .


Molecular Structure Analysis

AZD4205 demonstrates ATP competitive binding with IC50’s in a high ATP concentration enzyme assay against JAK1 of 73 nM (Ki = 2.8 nM), with high selectivity against JAK2 and JAK3 .


Chemical Reactions Analysis

AZD4205 exhibits more than 200-fold selectivity against JAK1 over other JAK family members. It potently inhibits pSTAT1, pSTAT3, and pSTAT5 in human PBMCs with IC50 of 50 nM, 308 nM, and 90 nM, respectively .


Physical And Chemical Properties Analysis

AZD4205 has a long half-life time of 45 hours in humans . Nonclinical data showed its higher drug concentration within the gastrointestinal (GI) tract relative to plasma in rodents .

Applications De Recherche Scientifique

1. AZD4205 as a Selective JAK1 Inhibitor

AZD4205 has been identified as an oral, ATP-competitive, JAK1 selective inhibitor. Its unique pharmacokinetic properties, with higher drug concentration within the gastrointestinal (GI) tract relative to plasma in rodents, suggest potential effectiveness and safety in treating Crohn’s disease (CD). In vitro assays showed AZD4205's selectivity over other JAK family kinases and its inhibitory effects on phosphorylated-STATs in human peripheral blood mononuclear cells. A murine CD model demonstrated its dose-dependent efficacy in improving body weight loss and decreasing colon density. AZD4205 was evaluated in a phase I study in healthy volunteers, showing favorable safety and pharmacokinetic profiles, leading to a planned phase II study in moderate to severe CD (Wang et al., 2020).

2. Experimental Scrutiny in Drug Development

Though not directly about AZD4205, this example provides context for how rigorous experimental scrutiny, such as 'forced degradation' experiments in early drug development stages, can influence subsequent stages of drug development. This approach can quickly identify potential issues in the development of drugs like AZD4205 (Dooley et al., 2010).

Safety And Hazards

AZD4205 has been evaluated in a phase I study in healthy volunteers and was well-tolerated. No ≥ G3 drug-related adverse events were observed .

Orientations Futures

AZD4205 is in early development as a treatment for IBD and PTCL. A phase II study in moderate to severe Crohn’s disease is planned .

Propriétés

Numéro CAS

2091134-35-7

Nom du produit

AZD4205

Formule moléculaire

C26H32FN9O2

Poids moléculaire

521.6014

Nom IUPAC

(R)-2-((R)-3,4-dimethylpiperazin-1-yl)-N-(3-(5-fluoro-2-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-1H-indol-7-yl)propanamide

InChI

InChI=1S/C26H32FN9O2/c1-15-13-36(10-9-34(15)3)16(2)24(37)30-20-8-6-7-17-18(11-28-23(17)20)22-19(27)12-29-26(32-22)31-21-14-35(4)33-25(21)38-5/h6-8,11-12,14-16,28H,9-10,13H2,1-5H3,(H,30,37)(H,29,31,32)/t15-,16-/m1/s1

Clé InChI

HKMXSVZYKLTDAP-HZPDHXFCSA-N

SMILES

O=C([C@@H](C)N1CCN(C)[C@H](C)C1)NC2=CC=CC3=C2NC=C3C4=C(F)C=NC(NC5=CN(C)N=C5OC)=N4

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

AZD4205;  AZD-4205;  AZD 4205.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD4205
Reactant of Route 2
Reactant of Route 2
AZD4205
Reactant of Route 3
Reactant of Route 3
AZD4205
Reactant of Route 4
Reactant of Route 4
AZD4205
Reactant of Route 5
Reactant of Route 5
AZD4205
Reactant of Route 6
AZD4205

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.